Aspidinol vs. Vancomycin: In Vivo Anti-MRSA Efficacy in a Lethal Septicemia Mouse Model
In a lethal septicemic mouse model of MRSA infection, aspidinol provided mortality protection statistically comparable to the last-line antibiotic vancomycin at an identical dose of 50 mg/kg [1]. This direct head-to-head comparison validates that aspidinol achieves in vivo efficacy parity with a clinical gold standard, a benchmark not established for other phloroglucinol derivatives.
| Evidence Dimension | Mortality Protection (Survival Rate) |
|---|---|
| Target Compound Data | 50 mg/kg (dose) |
| Comparator Or Baseline | Vancomycin: 50 mg/kg (dose) |
| Quantified Difference | Comparable (no statistical difference) |
| Conditions | Lethal septicemic mouse model; intraperitoneal administration |
Why This Matters
This evidence directly supports the procurement of aspidinol for studies requiring an anti-MRSA agent with in vivo efficacy equivalent to vancomycin, but with a distinct ribosomal-inhibition mechanism.
- [1] Hua, X., Yang, Q., Zhang, W., Dong, Z., Yu, S., Schwarz, S., & Liu, S. (2018). Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus. Frontiers in Pharmacology, 9, 619. View Source
